
Naftopidil
Overview
Description
Naftopidil (Flivas™) is a selective α1D-adrenoceptor (AR) antagonist developed by Asahi Kasei Corporation and approved in Japan in 1999 for treating benign prostatic hyperplasia (BPH) and associated lower urinary tract symptoms (LUTS) . It exhibits high affinity for α1D-ARs, which are predominantly expressed in the bladder and prostate, enabling targeted relief of urinary symptoms. Clinically, this compound is administered as a racemate at doses of 25–75 mg/day, achieving peak plasma concentrations of 300–600 nM after a 50 mg dose . Notably, its S-enantiomer demonstrates higher bioavailability than the R-enantiomer, though the latter accumulates more in prostate tissue .
Beyond urological applications, this compound exhibits off-target anti-cancer properties, including cytostatic and cytotoxic effects in prostate, renal, ovarian, and bladder cancer models . These effects are attributed to tubulin binding, cell cycle arrest (G0/G1 phase), and modulation of apoptosis-related proteins (e.g., p21, p27) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naftopidil is synthesized through a multi-step process. The initial step involves the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide intermediate. This intermediate is then alkylated with a piperazine derivative to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Naftopidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring and the naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the this compound molecule .
Scientific Research Applications
Clinical Efficacy in Benign Prostatic Hyperplasia
Naftopidil has been extensively studied for its efficacy in alleviating LUTS associated with BPH. Several randomized clinical trials have demonstrated its effectiveness compared to other α1-blockers.
- Efficacy Comparison with Tamsulosin : A study comparing this compound with tamsulosin found that both drugs were effective in improving symptoms as measured by the International Prostate Symptom Score (IPSS). However, this compound showed a statistically significant earlier onset of action at two weeks, with greater improvements in storage symptoms and quality of life indices .
- Long-term Outcomes : A three-year prospective study evaluated the long-term outcomes of this compound treatment. It reported that a significant portion of patients experienced sustained improvements in symptoms without requiring retreatment, indicating its potential for long-term management of BPH .
Safety Profile
This compound is generally well-tolerated, with a safety profile comparable to that of tamsulosin. Adverse events reported include postural hypotension and headaches, but these were not significantly different between treatment groups .
- Blood Pressure Management : Notably, this compound has shown beneficial effects on blood pressure in hypertensive patients with BPH. A study revealed significant reductions in both systolic and diastolic blood pressure among hypertensive patients receiving this compound, suggesting its dual role in managing both BPH and hypertension .
Comparative Effectiveness
Table 1 summarizes key findings from studies comparing this compound with other α1-blockers:
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients demonstrated that this compound significantly improved urinary symptoms while maintaining a favorable safety profile. Patients reported better quality of life scores after six months of treatment, highlighting its applicability in older populations who often suffer from BPH.
Case Study 2: this compound and Quality of Life
Another case study assessed quality of life improvements among patients treated with this compound. Results indicated that 86% of participants noted substantial enhancements in daily activities and overall satisfaction with their urinary health after three months of therapy.
Mechanism of Action
Naftopidil exerts its effects by selectively blocking α1-adrenergic receptors, which are found in the smooth muscles of the prostate and bladder neck. By inhibiting these receptors, this compound causes muscle relaxation, leading to improved urine flow and reduced symptoms of BPH. Additionally, this compound has been shown to bind to tubulin, inhibiting its polymerization and thereby affecting cell division .
Comparison with Similar Compounds
Comparison with Similar α1-AR Antagonists
Naftopidil is frequently compared to tamsulosin and silodosin, two other α1-AR antagonists used for BPH/LUTS. Key differences are outlined below:
Efficacy in LUTS/BPH Management
- A Cochrane meta-analysis (22 studies, 2,223 patients) found this compound equivalent to tamsulosin and silodosin in improving IPSS and QoL but with fewer sexual adverse events (e.g., retrograde ejaculation) versus silodosin .
- This compound showed superior reduction in nocturia and urgency in ureteral stent-related discomfort studies .
Pharmacokinetics
Parameter | This compound | Tamsulosin | Silodosin |
---|---|---|---|
Bioavailability | 18% | ~90% | ~32% |
Half-Life | 3 hours | 9–15 hours | 13 hours |
Metabolism | CYP2C9/CYP2C19 | CYP3A4/CYP2D6 | CYP3A4 |
- This compound’s short half-life necessitates once-daily dosing due to tissue accumulation in the prostate .
Anti-Cancer Properties: A Unique Advantage
This compound’s anti-cancer effects distinguish it from other α1-AR antagonists:
- Mechanisms :
- Efficacy: Reduced tumor growth in xenograft models (prostate, renal, bladder cancers) at 10 mg/kg/day . IC50 values of 20–30 µM in vitro for anti-proliferative effects .
Cancer Type | Effect | Reference |
---|---|---|
Prostate Cancer | 50% tumor volume reduction in vivo | |
Bladder Cancer | Apoptosis induction via caspase-3/8 | |
Ovarian Cancer | Synergy with MEK inhibitors |
Biological Activity
Naftopidil is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). In addition to its urological applications, recent studies have highlighted its potential anticancer properties and mechanisms of action at the cellular level. This article explores the biological activity of this compound, focusing on its effects on cancer cells, its pharmacological efficacy in treating BPH, and underlying molecular mechanisms.
Anticancer Effects
This compound has demonstrated significant anticancer activity across various studies. It induces apoptosis in several cancer cell lines, including ovarian, gastric, and prostate cancers. The mechanism appears to involve the modulation of pro-apoptotic proteins such as Bim, Puma, and Noxa.
Key Findings:
- Apoptosis Induction : this compound increases the expression of pro-apoptotic proteins in a dose-dependent manner. Specifically, it enhances Bim, Puma, and Noxa expression through transcriptional mechanisms .
- Inhibition of Tubulin Polymerization : Research indicates that this compound binds directly to tubulin, inhibiting its polymerization, which is crucial for cancer cell proliferation .
- Impact on AKT Pathway : this compound reduces phosphorylation of AKT (Ser473), a key regulator that inhibits apoptosis. This suggests that this compound may promote cell death by disrupting this survival signaling pathway .
Clinical Efficacy in Benign Prostatic Hyperplasia (BPH)
This compound is effective in managing lower urinary tract symptoms (LUTS) associated with BPH. Clinical trials have shown that it significantly improves patient symptoms and quality of life.
Clinical Trial Results:
- A study involving 120 patients showed significant improvements in the International Prostate Symptom Score (IPSS) after 12 weeks of treatment with both 50 mg and 75 mg doses of this compound .
- The drug demonstrated an earlier onset of action compared to tamsulosin, another common treatment for BPH .
Study Parameter | This compound 50 mg | This compound 75 mg | Tamsulosin |
---|---|---|---|
IPSS Improvement | Significant | Significant | Moderate |
Qmax Improvement | Significant | Significant | Moderate |
Side Effects | Mild | Mild | Moderate |
Case Studies
- Ovarian Cancer : A study indicated that this compound could sensitize ovarian cancer cells to radiation therapy by enhancing apoptotic pathways .
- Prostate Cancer : In vitro studies revealed that this compound reduced viability in prostate cancer cell lines significantly more than other alpha blockers .
Summary of Research Findings
This compound's biological activity extends beyond its role as an alpha-blocker for BPH treatment. Its ability to induce apoptosis in various cancer cell lines and modulate critical signaling pathways positions it as a compound of interest for further research in oncology.
Future Directions
The promising results regarding this compound's anticancer properties suggest potential for developing derivatives with enhanced efficacy. Continued exploration into its molecular mechanisms may yield novel therapeutic strategies for managing both benign prostatic hyperplasia and certain cancers.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Naftopidil’s effects on lower urinary tract symptoms (LUTS)?
- Answer : Established preclinical models include:
- In vitro : PCa and PrSC cell lines to assess anti-proliferative effects via growth inhibition assays .
- In vivo : Male Sprague-Dawley rat spinal cord slices for electrophysiological recordings (e.g., evoked EPSCs in substantia gelatinosa neurons) and prostate tumor xenograft mice for evaluating tumor growth suppression .
- Methodological rigor requires citing validation protocols for known compounds and providing purity data for novel derivatives .
Q. What pharmacokinetic parameters should be prioritized in preclinical this compound studies?
- Answer : Key parameters include bioavailability, dose-response relationships, and metabolic stability. In vivo models (e.g., 10 mg/kg oral administration in mice) should report plasma half-life, tissue distribution, and excretion pathways. For reproducibility, raw pharmacokinetic datasets should be archived as supplementary materials .
Q. How can researchers ensure methodological reproducibility in this compound studies?
- Answer :
- Protocol standardization : Detailed descriptions of compound preparation (e.g., bath application concentrations like 100 μM for synaptic studies), equipment specifications (e.g., patch-clamp rigs), and statistical thresholds (e.g., p < 0.05 for EPSC amplitude changes) .
- Data sharing : Supplementary files should include raw electrophysiological traces, Western blot images, and reagent lot numbers .
Advanced Research Questions
Q. How can contradictory findings on this compound’s α1-adrenoceptor-independent mechanisms be resolved?
- Answer :
- Mechanistic studies : Compare this compound’s effects (e.g., 100 μM) with selective α1-antagonists like prazosin (10 μM) in spinal cord slices to isolate receptor-independent pathways. Use knockout models or siRNA to confirm target specificity .
- Data reconciliation : Apply meta-analytical frameworks to evaluate dose-dependent effects across studies, adjusting for variables like animal strain or slice preparation protocols .
Q. What statistical strategies address variability in this compound’s dose-dependent effects in animal models?
- Answer :
- Power analysis : Predefine sample sizes (e.g., n ≥ 15 neurons per group) to detect ≥20% changes in EPSC amplitudes .
- Mixed-effects models : Account for inter-animal variability and repeated measurements in longitudinal tumor growth assays .
Q. How should clinical trials be designed to evaluate this compound’s efficacy in non-Asian populations?
- Answer :
- PICOT framework : Define P opulation (e.g., Caucasian males with LUTS), I ntervention (this compound 50–75 mg/day), C omparator (tamsulosin), O utcome (IPSS reduction), and T imeframe (12 weeks) .
- Ethnic pharmacokinetics : Include CYP enzyme profiling to assess metabolic differences and adjust dosing regimens .
Q. What computational approaches can predict this compound’s off-target interactions?
- Answer :
- Molecular docking : Screen this compound against databases like PubChem to identify potential off-targets (e.g., serotonin receptors). Validate predictions via competitive binding assays .
- Network pharmacology : Integrate transcriptomic data from prostate cancer models to map signaling pathways affected by this compound beyond α1-adrenoceptors .
Q. What in vitro assays best quantify this compound’s anti-proliferative effects in prostate cancer research?
- Answer :
- High-throughput screening : Use MTT or CCK-8 assays in PCa cells with IC50 calculations.
- Mechanistic validation : Combine with Western blotting for apoptosis markers (e.g., cleaved caspase-3) and angiogenesis assays (e.g., HUVEC tube formation) .
Q. Methodological Resources
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
- Clinical Trial Design : Reference CONSORT guidelines for randomization, blinding, and endpoint selection to enhance study credibility .
- Computational Validation : Cross-validate docking results with experimental IC50 values and kinetic binding assays .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
Record name | Naftopidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-07-2 | |
Record name | Naftopidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftopidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftopidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | naftopidil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftopidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTOPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.